molecular formula C22H18N2O2S B2505903 N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide CAS No. 392236-28-1

N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide

Cat. No. B2505903
CAS RN: 392236-28-1
M. Wt: 374.46
InChI Key: TXMRQXMDQGXLOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular conformation of a similar compound, “N–((2–Acetylphenyl)carbamothioyl)benzamide”, is stabilized by intermolecular and intramolecular H–bonds . All DFT calculations have been implemented at the B3LYP level with the 6–311G(d,p) basis set . The optimized molecular structure parameters have been compared with the experimental one in the solid phase .

Scientific Research Applications

Anticancer Properties

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea exhibits promising anticancer potential. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action involves interfering with cellular signaling pathways critical for cancer growth .

Photodynamic Therapy (PDT)

In PDT, light-sensitive compounds are activated by specific wavelengths of light to generate reactive oxygen species (ROS) that selectively destroy cancer cells. 1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea derivatives have been investigated as potential photosensitizers for PDT due to their absorption properties and ability to generate ROS upon light exposure .

Antimicrobial Activity

This compound exhibits antimicrobial properties against bacteria, fungi, and viruses. Researchers have studied its efficacy against drug-resistant strains, making it a potential candidate for novel antimicrobial agents .

Metal Ion Chelation

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea acts as a chelating agent for metal ions. It can form stable complexes with transition metals, which has implications in analytical chemistry, environmental remediation, and metal-based drug design .

Corrosion Inhibition

In the field of materials science, this compound has been investigated as a corrosion inhibitor for metals. Its ability to adsorb onto metal surfaces and form protective layers helps prevent corrosion in aggressive environments .

Organic Synthesis

1-benzoyl-3-(2-benzoyl-4-methylphenyl)thiourea serves as a versatile building block in organic synthesis. Chemists use it to create more complex molecules, such as heterocycles and pharmaceutical intermediates .

properties

IUPAC Name

N-[(2-benzoyl-4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-12-13-19(18(14-15)20(25)16-8-4-2-5-9-16)23-22(27)24-21(26)17-10-6-3-7-11-17/h2-14H,1H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMRQXMDQGXLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-benzoyl-4-methylphenyl)carbamothioyl)benzamide

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